molecular formula C11H16BClN2O2 B7956064 (1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride

Cat. No.: B7956064
M. Wt: 254.52 g/mol
InChI Key: HWUXCFVRZRHZHM-UHFFFAOYSA-N
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Description

(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the reaction of 1-butyl-1,3-benzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to facilitate the formation of the boronic acid compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic esters, acids, and substituted benzodiazole derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of (1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transfer of organic groups in reactions like the Suzuki–Miyaura coupling. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(1-Butyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its benzodiazole moiety, which imparts specific electronic and steric properties that enhance its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where other boronic acids might not be as effective .

Properties

IUPAC Name

(1-butylbenzimidazol-5-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O2.ClH/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14;/h4-5,7-8,15-16H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUXCFVRZRHZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)CCCC)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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